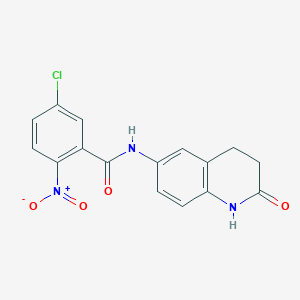

5-chloro-2-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a versatile material utilized in scientific research. Its unique properties make it valuable for studies ranging from drug development to organic synthesis. It belongs to the class of organic compounds known as indolines .

Synthesis Analysis

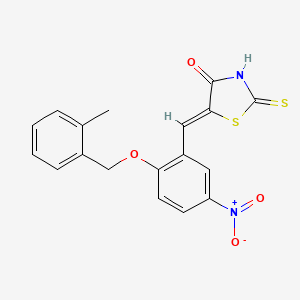

The synthesis of this compound and its analogs has been a topic of interest in recent years. The chemistry of quinoline-2,4-diones, which are related to this compound, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . The reactions were carried out using different catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide and L-proline .Molecular Structure Analysis

The molecular structure of this compound is complex and unique. The X-ray crystal structure of a similar compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity .Chemical Reactions Analysis

The chemical reactions of this compound are diverse and interesting. The recent synthetic approaches and the applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities, have been discussed .Applications De Recherche Scientifique

Chemical and Spectral Study

Research in the realm of chemical and spectral analysis of nitro and chloro-substituted benzamides and quinolines has led to insights into their structural properties and potential reactivity. Thakkar and Patel (1969) delved into the chemical and spectral properties of 6- and 7-nitro-2-methyl, 2-benzyl, 2-styryl, and 2-(1-phenylstyryl)-3H-4-ketoquinazolines and their derivatives, showcasing the synthetic pathways and spectral characteristics of these compounds, which could provide foundational knowledge for understanding the chemical behavior of "5-chloro-2-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" (Thakkar & Patel, 1969).

Ni(II)-Catalyzed Oxidative Coupling

The study by Aihara et al. (2014) on Ni(II)-catalyzed oxidative coupling between C(sp(2))-H in benzamides and C(sp(3))-H in toluene derivatives presents a significant advancement in the field of organic synthesis, indicating the potential for creating complex molecular frameworks that could include the synthesis of compounds similar to "5-chloro-2-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" through catalytic methods (Aihara et al., 2014).

Cobalt-Catalyzed Reactions

Grigorjeva and Daugulis (2014, 2015) introduced cobalt-catalyzed methodologies for direct carbonylation and dimerization of aminoquinoline benzamides, highlighting innovative approaches to modifying benzamide structures. These studies offer insights into potential synthetic routes and reactivity patterns that could be applicable to the synthesis or functionalization of "5-chloro-2-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide," demonstrating the versatility of transition metal-catalyzed reactions in organic synthesis (Grigorjeva & Daugulis, 2014); (Grigorjeva & Daugulis, 2015).

Biological Activity Studies

The exploration of the biological activities of nitro-substituted benzamides and quinolines, as well as their derivatives, is a critical area of research with implications for drug discovery and development. Studies like those by Hadanu et al. (2012) on the synthesis and antiplasmodial activity testing of nitro-substituted phenanthrolinium salts as antimalarial agents, and by Romero et al. (2018) on the synthesis, antimalarial, antiproliferative, and apoptotic activities of benzimidazole-5-carboxamide derivatives, offer valuable insights into the potential biological applications of compounds structurally related to "5-chloro-2-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" (Hadanu et al., 2012); (Romero et al., 2018).

Orientations Futures

The future directions of research on this compound are promising. The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . This compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .

Propriétés

IUPAC Name |

5-chloro-2-nitro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O4/c17-10-2-5-14(20(23)24)12(8-10)16(22)18-11-3-4-13-9(7-11)1-6-15(21)19-13/h2-5,7-8H,1,6H2,(H,18,22)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNOYIFVBBXYCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

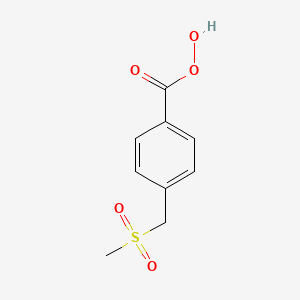

Molecular Formula |

C16H12ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2977598.png)

![3-[(2-Cyanoethyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2977602.png)

![7-[(4-Methylphenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2977604.png)

![4-Ethyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2977606.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2977607.png)

![3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl fluoride](/img/structure/B2977608.png)

![3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2977609.png)